molecular formula C14H16N2O6S3 B094800 Sulfoxone CAS No. 144-76-3

Sulfoxone

Cat. No.: B094800
CAS No.: 144-76-3
M. Wt: 404.5 g/mol
InChI Key: NEDPPCHNEOMTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Sulfoxone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form sulfide derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidants like mCPBA and H2O2, and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions include various sulfone and sulfide derivatives .

Mechanism of Action

Sulfoxone acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .

Properties

Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

CAS No.

144-76-3

Molecular Formula

C14H16N2O6S3

Molecular Weight

404.5 g/mol

IUPAC Name

[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid

InChI

InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20)

InChI Key

NEDPPCHNEOMTJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O

Canonical SMILES

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O

144-76-3
144-75-2

physical_description

Solid

solubility

2.63e+00 g/L

Synonyms

aldesulfon sodium
Diasone
sulfoxone
sulfoxone sodium
sulfoxone, disodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

Similarly, repeating the above procedure but replacing the sulfoxone sodium and sodium ascorbate with 50 mg/ml streptomycin sulfate, synthetic lipid vesicles are obtained encapsulating such material, for use as an antibacterial preparation for applications to plants.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
streptomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfoxone
Reactant of Route 2
Reactant of Route 2
Sulfoxone
Reactant of Route 3
Reactant of Route 3
Sulfoxone
Reactant of Route 4
Reactant of Route 4
Sulfoxone
Reactant of Route 5
Reactant of Route 5
Sulfoxone
Reactant of Route 6
Reactant of Route 6
Sulfoxone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.